

In-Depth Technical Guide: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Cat. No.: B044105

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**. This molecule is of significant interest in the synthesis of various pharmaceutical compounds, including aminoglycoside antibiotics.

Core Spectroscopic and Physical Data

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-4-[(Benzylcarbonyl)amino]-2-hydroxybutanoic acid, is a white solid with the following properties:

Property	Value	Reference
CAS Number	40371-50-4	[1][2]
Molecular Formula	C ₁₂ H ₁₅ NO ₅	[1][2]
Molecular Weight	253.25 g/mol	[2]
Melting Point	75-78 °C	[1]

Spectroscopic Data Summary

Detailed spectroscopic data for **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** is not widely available in public databases. The following tables are based on typical values for similar N-Cbz protected amino acids and available data for related compounds.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.35	m	$\text{C}_6\text{H}_5\text{-}$
~5.10	s	$-\text{CH}_2\text{-Ph}$
~4.20	t	H-2
~3.25	q	H-4
~2.00	m	H-3

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175	C-1 (COOH)
~157	$\text{C}=\text{O}$ (Cbz)
~136	C (aromatic, quaternary)
~128.5	CH (aromatic)
~128.0	CH (aromatic)
~70	C-2
~67	$-\text{CH}_2\text{-Ph}$
~40	C-4
~35	C-3

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Assignment
3400-2500 (broad)	O-H stretch (carboxylic acid)
~3300	N-H stretch (amide)
~3030	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)
~1710	C=O stretch (carboxylic acid)
~1690	C=O stretch (amide, Cbz)
~1530	N-H bend (amide)
~1250	C-O stretch (carboxylic acid/Cbz)

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Assignment
254.0923	[M+H] ⁺
276.0742	[M+Na] ⁺

Predicted data for the exact mass. The observed fragmentation pattern may vary depending on the ionization technique.

Experimental Protocols

A detailed experimental protocol for the synthesis of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid** has been reported. The synthesis involves the protection of the amino group of (S)-4-amino-2-hydroxybutyric acid using benzyl chloroformate.

Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

This protocol is adapted from the synthesis of related N-benzyloxycarbonyl-amino acids.

Materials:

- (S)-4-amino-2-hydroxybutyric acid
- Sodium bicarbonate (NaHCO_3)
- Benzyl chloroformate (Cbz-Cl)
- Dioxane
- Water
- Ethyl acetate
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of sodium bicarbonate.
- Cool the solution in an ice bath.
- Add a solution of benzyl chloroformate in dioxane dropwise with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.
- Acidify the aqueous layer to a low pH with dilute hydrochloric acid.
- Extract the product into ethyl acetate.

- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

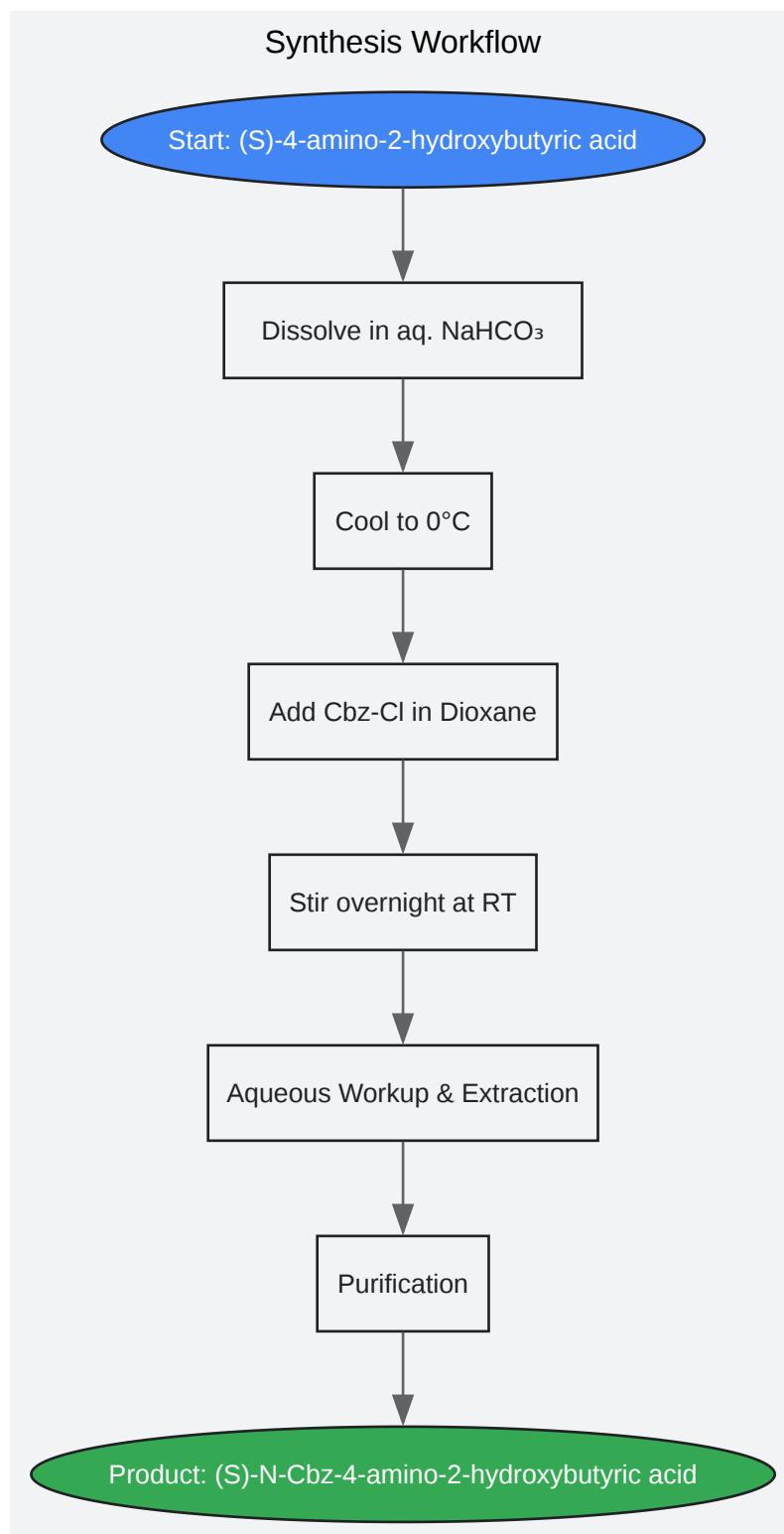
Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

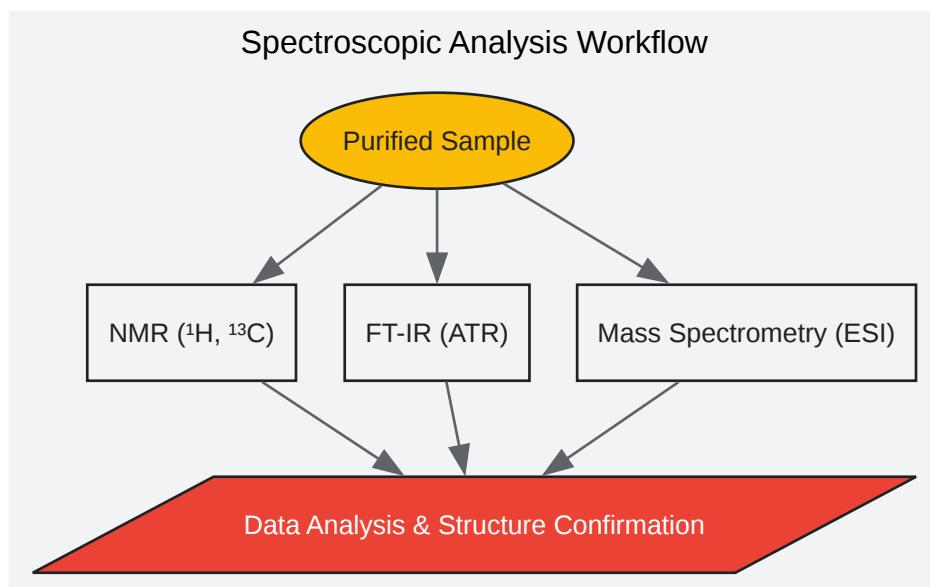
Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.


Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in positive or negative ion mode.
- Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.


Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid | 40371-50-4 | FC147020 [biosynth.com]
- 2. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid [cymitquimica.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044105#spectroscopic-data-for-s-n-carbobenzyloxy-4-amino-2-hydroxybutyric-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com